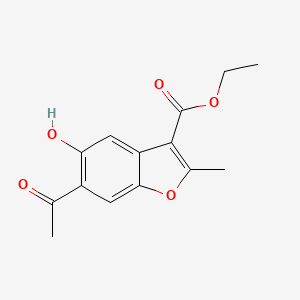
Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like manganese dioxide in carbon tetrachloride.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex benzofuran derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets in biological systems. For instance, benzofuran derivatives are known to inhibit the production of pro-inflammatory cytokines, making them useful in anti-inflammatory treatments . The specific pathways and targets depend on the biological activity being studied.
Comparison with Similar Compounds
Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic properties.
Bergapten: Used in the treatment of skin diseases.
These compounds share the benzofuran core but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
64994-35-0 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-4-18-14(17)13-8(3)19-12-6-9(7(2)15)11(16)5-10(12)13/h5-6,16H,4H2,1-3H3 |
InChI Key |
IFFFMLAFEZSSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















